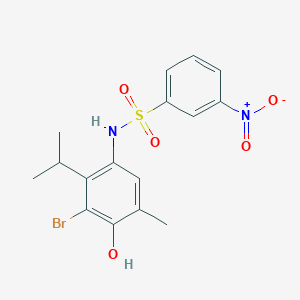![molecular formula C19H20ClNO3 B3960716 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3960716.png)
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used in scientific research for its potential therapeutic effects on growth hormone deficiency, muscle wasting, and osteoporosis.
Wirkmechanismus
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone secretion and insulin-like growth factor-1 (IGF-1) levels. This results in an increase in muscle mass, bone density, and overall growth and development.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone secretion, this compound has been shown to have other biochemical and physiological effects. It has been found to increase appetite and food intake, improve sleep quality, and enhance cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid in lab experiments is its selectivity for the ghrelin receptor, which allows for more specific targeting of growth hormone secretion. However, one limitation is the potential for off-target effects on other receptors and signaling pathways. Additionally, the use of this compound in animal studies may not be directly applicable to human physiology.
Zukünftige Richtungen
Future research on 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid could focus on its potential use in the treatment of age-related muscle wasting and sarcopenia. It could also be investigated for its effects on bone density and fracture risk in older adults. Additionally, further studies could examine the long-term safety and efficacy of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic effects on growth hormone deficiency and muscle wasting. It has also been investigated for its potential use in the treatment of osteoporosis, obesity, and cognitive disorders. In addition, this compound has been used in scientific research to study the mechanisms of ghrelin receptor activation and the regulation of growth hormone secretion.
Eigenschaften
IUPAC Name |
4-(3-chloro-2-methylanilino)-3-[(3-methylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-5-3-6-14(9-12)10-15(11-18(22)23)19(24)21-17-8-4-7-16(20)13(17)2/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYQYMDKFKTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-2-{2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3960641.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3960647.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960655.png)
![methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B3960664.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![8-{[(4-chlorophenyl)(phenyl)methyl]thio}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3960704.png)

![2-amino-4-[5-ethyl-2-(ethylthio)-3-thienyl]-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960711.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3960724.png)

![N-cyclopentyl-5-({3-[(cyclopentylamino)sulfonyl]phenyl}sulfonyl)-2-methylbenzenesulfonamide](/img/structure/B3960733.png)
![2-chloro-N-(2-nitrophenyl)-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3960735.png)